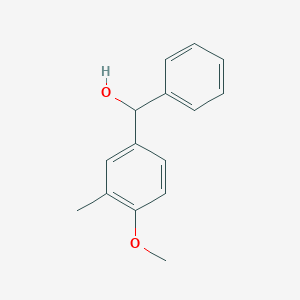![molecular formula C18H16N2O B12523760 Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- CAS No. 682763-48-0](/img/structure/B12523760.png)
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is an organic compound characterized by the presence of a benzenamine group substituted with a benzoxazolyl-butadienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- typically involves the reaction of benzenamine derivatives with benzoxazole-containing compounds under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of benzenamine with benzoxazole derivatives in the presence of a base.
Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to link the benzoxazolyl and butadienyl groups to the benzenamine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazolyl or butadienyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-(2-benzoxazolyl)-N,N-bis[4-(2-benzoxazolyl)phenyl]-: Another benzoxazole-containing benzenamine derivative with different substitution patterns.
4-(2-Benzoxazolyl)benzenamine: A simpler benzoxazole-benzenamine compound.
Uniqueness
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
682763-48-0 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
4-[4-(1,3-benzoxazol-2-yl)buta-1,3-dienyl]-N-methylaniline |
InChI |
InChI=1S/C18H16N2O/c1-19-15-12-10-14(11-13-15)6-2-5-9-18-20-16-7-3-4-8-17(16)21-18/h2-13,19H,1H3 |
Clé InChI |
UZPZXXFOIATIIW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C=CC=CC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)
![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)


![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)

![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)
![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)



